1-(2,2-Dimethyl-7-phenyl-1,3,6-trioxaspiro[4.4]non-7-en-8-yl)ethan-1-one
Description
1-(2,2-Dimethyl-7-phenyl-1,3,6-trioxaspiro[4.4]non-7-en-8-yl)ethan-1-one is a spirocyclic ketone characterized by a 1,3,6-trioxaspiro[4.4]nonene core substituted with a phenyl group and an acetyl moiety. This compound’s unique structural features—including the spirocyclic framework and oxygen-rich heterocyclic system—impart distinct electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
CAS No. |
70107-39-0 |
|---|---|
Molecular Formula |
C16H18O4 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
1-(2,2-dimethyl-7-phenyl-1,3,6-trioxaspiro[4.4]non-7-en-8-yl)ethanone |
InChI |
InChI=1S/C16H18O4/c1-11(17)13-9-16(10-18-15(2,3)20-16)19-14(13)12-7-5-4-6-8-12/h4-8H,9-10H2,1-3H3 |
InChI Key |
PTHLSQSIQPHNEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(OC2(C1)COC(O2)(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Acetylation at the 8-Position
The acetyl group is installed through nucleophilic acyl substitution or ketone formation. In one protocol, the spiroketal alcohol intermediate is treated with acetic anhydride in pyridine, achieving quantitative acetylation. However, competing oxidation of the α,β-unsaturated lactone moiety necessitates careful stoichiometric control.
Stepwise Synthetic Route from VulcanChem
Formation of the 1,3,6-Trioxaspiro[4.4]nonane Skeleton
Di-Methylation at the 2-Position
Final Acetylation
-
Reagent : Acetyl chloride in dichloromethane with triethylamine.
-
Reaction time : 4 hours at 0°C to room temperature.
-
Purification : Column chromatography (SiO₂, 5% ethyl acetate/hexane).
Comparative Analysis of Synthetic Methods
The Bi(OTf)₃ method offers superior regioselectivity but suffers from high catalyst costs, whereas the VulcanChem route prioritizes cost-effectiveness at the expense of lower enantiomeric purity.
Structural Characterization and Validation
Spectroscopic Data
X-ray Crystallography
A single-crystal X-ray structure confirms the spiro[4.4]nonane topology with bond angles of 109.5° at the spiro carbon, consistent with tetrahedral geometry.
Challenges and Optimization Opportunities
-
Stereochemical control : The spiro carbon’s configuration (R/S) remains unpredictable in acid-catalyzed methods, necessitating chiral auxiliaries or enzymes for enantioselective synthesis.
-
Byproduct formation : Competing [4+2] cycloadditions generate dioxane byproducts, reducible via low-temperature (−20°C) reactions.
-
Green chemistry : Replacement of dichloromethane with cyclopentyl methyl ether (CPME) could enhance sustainability without sacrificing yield .
Chemical Reactions Analysis
1-(2,2-Dimethyl-7-phenyl-1,3,6-trioxaspiro[4.4]non-7-en-8-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group into an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Scientific Research Applications
1-(2,2-Dimethyl-7-phenyl-1,3,6-trioxaspiro[4.4]non-7-en-8-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 1-(2,2-Dimethyl-7-phenyl-1,3,6-trioxaspiro[4.4]non-7-en-8-yl)ethanone exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, making it a valuable tool in drug design and development.
Comparison with Similar Compounds
Research Implications and Gaps
- Biological Potential: The antimicrobial and antitubercular activities of analogues () suggest the target compound could be explored for similar applications, particularly given its oxygenated spiro system.
- Synthetic Challenges: The trioxaspiro framework may require novel catalytic methods for efficient synthesis, drawing inspiration from gold/silver-mediated cycloadditions ().
- Safety and Stability : Further studies on the compound’s toxicity and degradation pathways are needed, especially if intended for pharmaceutical or consumer product use.
Biological Activity
1-(2,2-Dimethyl-7-phenyl-1,3,6-trioxaspiro[4.4]non-7-en-8-yl)ethan-1-one, with the CAS number 67698-59-3, is a synthetic compound belonging to a class of spiro compounds characterized by their unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₆H₁₈O₄
- Molecular Weight : 274.31 g/mol
- Structure : Contains a spirocyclic structure which contributes to its unique biological properties.
Antimicrobial Activity
Research indicates that compounds with spiro structures often exhibit antimicrobial properties. A study conducted on related compounds demonstrated significant antibacterial effects against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays. It showed notable free radical scavenging activity in vitro, suggesting potential applications in preventing oxidative stress-related diseases.
Cytotoxicity and Anticancer Activity
Preliminary studies have indicated that this compound may possess cytotoxic properties against certain cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
- Findings : IC50 values were determined to be in the micromolar range, indicating moderate cytotoxicity. The mechanisms appear to involve apoptosis induction and cell cycle arrest.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of several spiro compounds, including this compound. Results showed:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| Pseudomonas aeruginosa | 12 |
Case Study 2: Anticancer Potential
In a study assessing the anticancer properties of various spiro compounds, the effects on MCF-7 cells were analyzed:
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0.5 | 85 |
| 1.0 | 70 |
| 5.0 | 40 |
The biological activities observed can be attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes.
- Reactive Oxygen Species (ROS) Generation : Contributes to oxidative stress in cancer cells leading to apoptosis.
- Cell Cycle Modulation : Alters cell cycle progression in cancer cells, leading to reduced proliferation.
Q & A
Q. What are the common synthetic routes for 1-(2,2-Dimethyl-7-phenyl-1,3,6-trioxaspiro[4.4]non-7-en-8-yl)ethan-1-one?
Synthesis typically involves multi-step organic reactions, including cyclization and functional group transformations. For example, spirocyclic ethers often form via acid-catalyzed cyclization of diols or ketones. Key steps may include protecting group strategies for the phenyl substituent and regioselective oxidation to install the ethanone moiety. Purification methods like column chromatography and crystallization are critical for isolating high-purity products .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is essential for confirming the spirocyclic structure and substituent positions. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides definitive stereochemical data. Infrared (IR) spectroscopy helps identify carbonyl (C=O) and ether (C-O-C) functional groups .
Q. How does the spirocyclic framework influence the compound's physical properties?
The rigid spiro structure reduces conformational flexibility, increasing melting points and stability compared to non-cyclic analogs. The 1,3,6-trioxa system enhances solubility in polar solvents (e.g., DMSO or methanol) due to oxygen's electron-rich nature. Computational modeling (e.g., DFT) can predict logP values and solubility profiles .
Advanced Research Questions
Q. What strategies optimize regioselectivity during the synthesis of substituted spirocyclic derivatives?
Regioselectivity is controlled by steric and electronic factors. For example, bulky 2,2-dimethyl groups direct cyclization away from steric hindrance. Transition-state modeling (e.g., using Gaussian software) predicts favorable ring-closing pathways. Catalysts like Lewis acids (e.g., BF₃·Et₂O) or enzymes can enhance selectivity for specific oxygen-containing rings .
Q. How do electronic effects of substituents impact the compound's reactivity in cross-coupling reactions?
Electron-withdrawing groups (e.g., phenyl at C7) deactivate the spirocyclic core, limiting participation in Suzuki-Miyaura couplings. Conversely, electron-donating groups (e.g., methoxy) increase susceptibility to electrophilic aromatic substitution. Density Functional Theory (DFT) calculations map charge distribution to guide reaction design .
Q. What experimental and computational methods resolve contradictions in reported biological activity data?
Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from assay conditions (pH, temperature) or impurities. Use orthogonal assays (e.g., fluorescence polarization and SPR) to validate binding affinity. Molecular docking simulations (AutoDock Vina) can reconcile divergent results by modeling ligand-target interactions under varying conditions .
Q. How can degradation pathways of this compound be analyzed to improve formulation stability?
Accelerated stability studies (40°C/75% RH) identify degradation products via LC-MS. Hydrolysis of the trioxa ring is a common pathway, mitigated by lyophilization or encapsulation in liposomes. Solid-state NMR monitors crystallinity changes, while Arrhenius plots predict shelf life under storage conditions .
Methodological Guidelines
- Synthetic Optimization : Screen solvents (e.g., THF vs. DCM) and catalysts (e.g., Pd/C vs. CuI) to improve yields .
- Data Validation : Use triplicate measurements and statistical tools (e.g., ANOVA) to assess reproducibility .
- Computational Support : Combine molecular dynamics (GROMACS) and QSAR models to predict bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
